5-Fluorobenzofuran-4-carbaldehyd

Übersicht

Beschreibung

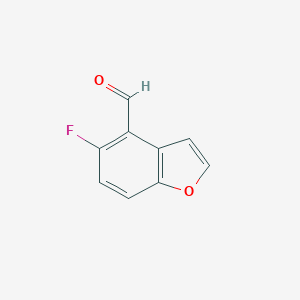

5-Fluorobenzofuran-4-carbaldehyde is an organic compound with the molecular formula C9H5FO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 4-position of the benzofuran ring .

Wissenschaftliche Forschungsanwendungen

5-Fluorobenzofuran-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobenzofuran-4-carbaldehyde typically involves the fluorination of benzofuran derivatives followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluorobenzofuran-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

Reduction: NaBH4, LiAlH4, ethanol

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: 5-Fluorobenzofuran-4-carboxylic acid

Reduction: 5-Fluorobenzofuran-4-methanol

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 5-Fluorobenzofuran-4-carbaldehyde is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to the inhibition of key biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran-4-carbaldehyde: Lacks the fluorine atom, which may result in different biological activities and reactivity.

5-Chlorobenzofuran-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical properties and biological activities.

5-Bromobenzofuran-4-carbaldehyde:

Uniqueness

5-Fluorobenzofuran-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development .

Biologische Aktivität

5-Fluorobenzofuran-4-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

5-Fluorobenzofuran-4-carbaldehyde features a benzofuran ring with a fluorine atom at the 5-position and an aldehyde group at the 4-position. The presence of the fluorine atom is significant as it can influence the compound's reactivity and biological activity by enhancing metabolic stability and lipophilicity, which are crucial for drug design.

Antimicrobial Activity

Research indicates that 5-Fluorobenzofuran-4-carbaldehyde exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms that are yet to be fully elucidated. The fluorine substitution is believed to enhance binding affinity to viral receptors, potentially blocking entry or replication processes .

Anticancer Properties

One of the most promising areas of research for 5-Fluorobenzofuran-4-carbaldehyde is its anticancer activity. Several studies have reported its cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. For instance, one study demonstrated IC50 values as low as 15.8 µM against HepG2 cells, indicating significant potency . The compound appears to induce apoptosis and cell cycle arrest in cancer cells, possibly through the regulation of cyclin proteins and induction of reactive oxygen species (ROS) production .

The exact mechanism of action for 5-Fluorobenzofuran-4-carbaldehyde remains under investigation. However, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The introduction of fluorine enhances binding affinity to these targets, potentially leading to inhibition of key biological pathways critical for tumor growth and microbial resistance .

Comparative Analysis

To better understand the unique properties of 5-Fluorobenzofuran-4-carbaldehyde, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism Insights |

|---|---|---|---|

| 5-Fluorobenzofuran-4-carbaldehyde | Moderate | High | Inhibition of cell proliferation via ROS |

| Benzofuran-4-carbaldehyde | Low | Moderate | Less effective due to lack of fluorine |

| 5-Chlorobenzofuran-4-carbaldehyde | Moderate | Moderate | Chlorine substitution alters reactivity |

Case Studies and Research Findings

Several studies have documented the biological activity of 5-Fluorobenzofuran-4-carbaldehyde:

- Anticancer Study : A study published in Nature evaluated various derivatives of benzofuran compounds, including 5-Fluorobenzofuran-4-carbaldehyde. It was found to significantly reduce cell viability in MCF-7 and HepG2 cell lines compared to standard treatments like 5-fluorouracil .

- Antimicrobial Evaluation : Another research article highlighted the compound's effectiveness against multiple bacterial strains, showcasing its potential as a lead compound in developing new antibiotics.

- Mechanistic Insights : A review on fluorinated heterocycles noted that compounds like 5-Fluorobenzofuran-4-carbaldehyde often exhibit enhanced bioactivity due to their ability to interact with specific protein targets involved in disease pathways .

Eigenschaften

IUPAC Name |

5-fluoro-1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZVZQXBAPJNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.